Product packaging for octadecyl propanoate(Cat. No.:CAS No. 52663-48-6)

octadecyl propanoate

Cat. No.: B3053272
CAS No.: 52663-48-6
M. Wt: 326.6 g/mol
InChI Key: YTXCAJNHPVBVDJ-UHFFFAOYSA-N
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Description

Significance of Hindered Phenolic Esters in Advanced Materials Science

Hindered phenolic esters, including Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, are foundational components in the field of advanced materials science, particularly in polymer stabilization specialchem.combasf.us. Their primary function is to prevent or retard the degradation of polymers caused by oxidative processes initiated by heat, light, mechanical stress, or residual catalyst specialchem.combasf.us. This degradation can manifest as changes in mechanical properties, discoloration, and loss of integrity. By acting as free radical scavengers, these compounds interrupt the chain reactions of oxidation, thereby extending the service life and maintaining the performance characteristics of polymeric materials specialchem.combasf.us.

The significance of hindered phenolic esters in advanced materials is multifaceted:

Polymer Stabilization: They are indispensable additives in a vast array of polymers, including polyolefins (polyethylene, polypropylene), engineering plastics, styrenic polymers, polyurethanes, and elastomers specialchem.combasf.usadditivesforpolymer.com. They protect these materials during high-temperature processing and throughout their end-use applications specialchem.combasf.us.

Enhanced Material Properties: By preventing oxidative breakdown, they help maintain crucial properties such as tensile strength, elongation, color, and surface finish specialchem.combasf.us.

Synergistic Effects: Hindered phenolic antioxidants often work synergistically with secondary antioxidants (e.g., phosphites, thioethers) to provide comprehensive protection against both processing and long-term thermal degradation specialchem.comuvabsorber.comadditivesforpolymer.com.

Food Contact Applications: Many hindered phenolic esters, including Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, are approved for use in food contact materials due to their low toxicity and low migration characteristics measurlabs.comadditivesforpolymer.com.

Historical Context of Antioxidant Development for Polymer Stabilization

The development of antioxidants for polymer stabilization has been a critical area of research since the early days of plastics and synthetic rubbers specialchem.combasf.usuvabsorber.com. Early synthetic polymers were prone to rapid degradation when exposed to heat and oxygen, limiting their practical applications. The discovery and synthesis of various chemical compounds that could inhibit these degradation pathways marked a significant advancement in polymer science and technology.

Phenolic antioxidants emerged as a vital class of stabilizers. The initial development focused on simpler phenolic compounds. Over time, research led to the synthesis of more complex structures, such as sterically hindered phenols, to improve efficacy, reduce volatility, and enhance compatibility with polymer matrices specialchem.combasf.us. The introduction of tert-butyl groups around the phenolic hydroxyl group, as seen in Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, was a key innovation. This steric hindrance protects the phenolic hydroxyl group, allowing it to function effectively as a radical scavenger while also preventing unwanted side reactions and discoloration specialchem.combasf.us. The historical trajectory shows a progression from basic antioxidants to highly specialized molecules designed for specific polymer types and demanding application conditions.

Scope and Research Trajectories for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The research surrounding Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) continues to focus on optimizing its performance, understanding its behavior in complex formulations, and exploring its environmental impact specialchem.combasf.usuvabsorber.commeasurlabs.comresearchgate.net. Current research trajectories include:

Performance in New Polymer Systems: Investigating its efficacy in emerging polymer composites, blends, and recycled plastics to address the challenges of enhanced durability and processing stability specialchem.comadditivesforpolymer.com.

Synergistic Combinations: Studying its interaction and synergistic effects with other stabilizers, such as UV absorbers, light stabilizers, and secondary antioxidants, to achieve comprehensive protection against various degradation mechanisms specialchem.comuvabsorber.comadditivesforpolymer.com.

Migration and Extraction Studies: Detailed analysis of its migration behavior in food contact applications and its resistance to extraction in various media is crucial for regulatory compliance and safety assurance measurlabs.com.

Environmental Fate and Risk Assessment: Research is also directed towards understanding the environmental impact of such additives, including their degradation pathways, potential for bioaccumulation, and ecotoxicological profiles, to ensure sustainable use researchgate.net. Studies have indicated that Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate generally presents low environmental and human hazard concerns compared to certain reference substances researchgate.net.

Process Optimization: Research into tin-free manufacturing processes for this antioxidant highlights a trend towards more environmentally friendly production methods basf.us.

Data Table: Key Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

PropertyValueSource
Chemical NameOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate uvabsorber.comlgcstandards.com
Common Trade NameIrganox 1076 uvabsorber.commeasurlabs.com
CAS Number2082-79-3 uvabsorber.comlgcstandards.com
Molecular FormulaC35H62O3 uvabsorber.comlgcstandards.com
Molecular Weight ( g/mol )530.86 - 531 specialchem.combasf.uschemicalbook.comuvabsorber.comlgcstandards.comscbt.comsimsonpharma.comhaihangindustry.comadditivesforpolymer.comhpladditives.com
AppearanceWhite to slightly yellowish powder or granules specialchem.comhaihangindustry.comadditivesforpolymer.comhpladditives.com
Melting Range (°C)50 – 55 basf.usadditivesforpolymer.com
Flash Point (°C)273 basf.usadditivesforpolymer.com
Volatility (TGA, 1% loss)230 °C basf.us
Solubility in Water< 0.01 g/100 g (at 20°C) basf.uschemicalbook.com
Solubility in Acetone19 g/100 g (at 20°C) basf.uschemicalbook.comadditivesforpolymer.com
Solubility in Benzene57 g/100 g (at 20°C) basf.uschemicalbook.comadditivesforpolymer.com
Solubility in Chloroform (B151607)57 g/100 g (at 20°C) basf.uschemicalbook.comadditivesforpolymer.com
Solubility in Ethanol (B145695)1.5 g/100 g (at 20°C) basf.uschemicalbook.comadditivesforpolymer.com
Solubility in Toluene50 g/100 g (at 20°C) basf.uschemicalbook.comadditivesforpolymer.com
Primary FunctionPrimary antioxidant, stabilizer against thermo-oxidative degradation specialchem.combasf.us
Key FeaturesLow volatility, good compatibility, high resistance to extraction, non-discoloring, odorless specialchem.combasf.us

Compound Name List:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Irganox 1076

AO-1076

Antioxidant 1076

Plastic additive 11

PowerNox™ 1076

Omnistab-AN

Songnox 1076

Anox PP18

Hostanox O16

Evernox 76

Dovernox 76

Antioxidant BX AO 1076

Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H42O2 B3053272 octadecyl propanoate CAS No. 52663-48-6

Properties

IUPAC Name

octadecyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXCAJNHPVBVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10335835
Record name Propanoic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52663-48-6
Record name Propanoic acid, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10335835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Bioproduction of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Chemoenzymatic Synthesis Pathways

The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be achieved through chemical pathways, often involving esterification or transesterification reactions. While the term "chemoenzymatic" typically refers to a combination of chemical and enzymatic steps, the detailed synthetic methodologies focus on chemical catalysis. Separately, studies have identified biological routes for its production. For instance, a soil bacterial isolate, Alcaligenes faecalis MT332429, has been found to produce this compound as an extracellular metabolite with antifungal activity. Optimization of nutritional and environmental conditions for this bacterium has led to significant increases in its yield. researchgate.netresearchgate.net

Transesterification Processes with Advanced Catalytic Systems

Transesterification is a key reaction in the synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, typically involving the reaction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with octadecanol (stearyl alcohol). This process is facilitated by various catalysts, including heterogeneous and homogeneous systems.

Utilization of Heterogeneous Catalysts (e.g., Sodium Montmorillonite)

Heterogeneous catalysts offer advantages such as ease of separation and reusability. Sodium montmorillonite (B579905) has been employed as a heterogeneous catalyst for the transesterification reaction. In one described method, the reaction between methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and stearyl alcohol using sodium montmorillonite in methanol (B129727) achieved high yields.

CatalystSolventTemperature (°C)Pressure (MPa)AtmosphereReaction Time (h)Yield (%)
Sodium MontmorilloniteMethanol110–1202–3Nitrogen7>99

Application of Homogeneous Organometallic Catalysts (e.g., Tetrabutyl Titanate/Zirconate)

Homogeneous organometallic catalysts are frequently used to promote transesterification reactions. Tetrabutyl titanate and tetrabutyl zirconate have been cited as catalysts in specific solvent mixtures. Additionally, zinc acetate (B1210297) is a commonly used homogeneous catalyst, often employed in conjunction with vacuum distillation to remove reaction byproducts and drive the equilibrium towards product formation. Monobutyltin oxide has also been reported as a catalyst.

CatalystReactantsSolvent/MediumTemperature (°C)Pressure (mbar)Reaction Time (h)Yield (%)
Tetrabutyl Titanate/ZirconateMethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Stearyl AlcoholEthylene glycol/toluene80N/A3N/A
Zinc AcetateMethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Stearyl AlcoholN/A (vacuum distillation)1751–3Several99.5
Monobutyltin OxideMethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Octadecyl AlcoholSynthetic magnesium silicate60N/A0.5N/A

evitachem.comgoogle.comprepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters such as temperature, pressure, and atmosphere is crucial for maximizing the yield and selectivity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis, while minimizing side reactions like oxidation.

Temperature and Pressure Regimes

Different catalytic systems operate optimally within specific temperature and pressure ranges. For instance, the use of sodium montmorillonite is associated with temperatures between 110–120°C and pressures of 2–3 MPa, yielding over 99% product. In contrast, methods employing zinc acetate often involve higher temperatures, around 175°C, coupled with reduced pressure (1–3 mbar) achieved through vacuum distillation to efficiently remove methanol byproducts. evitachem.comgoogle.com Earlier stages, such as the Michael addition to form the intermediate ester, typically occur at temperatures between 80–120°C.

ConditionTypical Range / ValueAssociated Catalyst/Method
Temperature110–120 °CSodium Montmorillonite
Temperature80 °CTetrabutyl Titanate/Zirconate
Temperature175 °CZinc Acetate evitachem.comgoogle.com
Pressure2–3 MPaSodium Montmorillonite
Pressure1–3 mbar (vacuum distillation)Zinc Acetate evitachem.comgoogle.com
Control of Reaction Atmosphere for Oxidation Prevention

The phenolic hydroxyl group in the molecule is susceptible to oxidation, especially at elevated temperatures. Therefore, maintaining an inert atmosphere, typically by using nitrogen gas, is essential throughout the transesterification process. This prevents the degradation of the antioxidant properties of the product and minimizes the formation of undesirable colored byproducts. evitachem.com

Compound List:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

Octadecanol (Stearyl alcohol)

Methyl acrylate (B77674)

2,6-di-tert-butylphenol (B90309)

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Sodium Montmorillonite

Tetrabutyl Titanate

Tetrabutyl Zirconate

Zinc Acetate

Monobutyltin oxide

Biogenic Synthesis and Metabolic Engineering Approaches

Extensive research has focused on the chemical synthesis and application of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, primarily as a highly effective antioxidant and stabilizer for polymers. However, a review of available scientific literature and the provided references indicates a significant lack of published data concerning its biogenic synthesis, microbial production, metabolic engineering, or isolation from microorganisms.

Chemical Reactivity and Mechanistic Investigations of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Oxidation Mechanisms and Radical Scavenging Activity

The principal antioxidant mechanism of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves scavenging free radicals that initiate degradation processes. evitachem.com This is accomplished through the donation of the hydrogen atom from its phenolic hydroxyl group, a process that terminates oxidative chain reactions. evitachem.com

Hydrogen Atom Transfer Mechanism of Phenolic Antioxidants

The primary mode of radical scavenging by phenolic antioxidants, including octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable phenoxy radical (ArO•). nus.edu.sg

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. mdpi.com A lower BDE facilitates easier hydrogen atom donation, thereby enhancing the antioxidant activity. The structure of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is optimized for this function. The two electron-donating tert-butyl groups at the ortho positions (positions 3 and 5) to the hydroxyl group increase the electron density on the hydroxyl group, which weakens the O-H bond and lowers its BDE. rsc.orgmdpi.com This substitution pattern makes the compound an effective hydrogen donor. nus.edu.sg

The reaction can be summarized as: ArOH + R• → ArO• + RH

FactorInfluence on HAT Mechanism
Phenolic O-H Bond The strength of this bond, measured by Bond Dissociation Enthalpy (BDE), is a key predictor of antioxidant activity. A lower BDE enhances the rate of hydrogen donation. mdpi.com
Substituent Groups Electron-donating groups (like tert-butyl) on the aromatic ring, particularly at the ortho and para positions, lower the O-H BDE and increase antioxidant activity. nus.edu.sgrsc.org
Solvent The solvent can influence reaction rates, though the HAT mechanism is generally less solvent-dependent than electron transfer mechanisms. nus.edu.sg

Interaction with Reactive Oxygen Species

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate effectively neutralizes various reactive oxygen species (ROS), which are key initiators of oxidative degradation. Its primary targets are O-centered radicals, such as peroxy radicals (ROO•), which are central to autoxidation chain reactions in polymers. oecd.org By donating a hydrogen atom, the antioxidant converts these highly reactive radicals into more stable hydroperoxides.

Furthermore, research has shown that this hindered phenol (B47542) can interact with other forms of ROS. For instance, in the presence of a sensitizer, it can react with singlet oxygen (¹O₂), a high-energy, non-radical ROS, to form cyclohexadienone hydroperoxides. researchgate.net The calculated atmospheric photo-oxidation half-life of the compound due to reaction with hydroxyl radicals is short, estimated at just 3 hours, indicating its susceptibility to degradation by this highly reactive species. oecd.org

Formation and Stability of Phenoxy Radicals

Upon donating the hydrogen atom, a phenoxy radical is formed. oecd.org The stability of this resulting radical is crucial for the antioxidant's effectiveness; a stable radical will not propagate new oxidation chains. The phenoxy radical derived from octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is highly stabilized through two main features:

Resonance Delocalization : The unpaired electron on the oxygen atom is delocalized across the aromatic ring, which significantly stabilizes the radical. nus.edu.sg

Steric Hindrance : The two bulky tert-butyl groups flanking the hydroxyl group provide substantial steric hindrance. evitachem.commdpi.com This physical barrier protects the radical center from reacting with other molecules, further enhancing its stability and preventing it from initiating new degradation pathways. evitachem.com

While stable, these phenoxy radicals can undergo further reactions. For example, oxidation can lead to the formation of compounds like 3,3′,5,5′-tetra-bis(tert-butyl)-stilbenequinone, which can cause discoloration in materials like polyethylene (B3416737). researchgate.net Another identified degradation product is 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.net

Hydrolysis Pathways of Propanoate Esters

The ester linkage in octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk This can occur under either acidic or basic conditions, though hydrolysis is generally not considered a primary degradation pathway for this compound in typical environmental conditions due to its very low water solubility. oecd.orgoecd.org

Acid-Catalyzed Ester Hydrolysis Mechanisms

When heated with a dilute aqueous acid, such as sulfuric or hydrochloric acid, the ester undergoes hydrolysis to yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and 1-octadecanol. chemguide.co.uklibretexts.org This reaction is reversible, and an equilibrium is established between the reactants and products. savemyexams.comsavemyexams.com To drive the reaction toward completion, a large excess of water is typically used. chemguide.co.ukgithub.io

The mechanism involves several steps:

Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺). This increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the alkoxy (-OR') group, making it a better leaving group (an alcohol). libretexts.org

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (1-octadecanol). chemistrysteps.com

Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org

Base-Catalyzed Ester Hydrolysis (Saponification) Mechanisms

Hydrolysis of the ester can also be achieved by heating it with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is effectively irreversible. savemyexams.commasterorganicchemistry.com The irreversibility is a key difference from acid-catalyzed hydrolysis and results because the carboxylic acid produced is immediately deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com This salt is resistant to further nucleophilic attack. chemistrysteps.com

The mechanism for saponification is as follows:

Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com

Formation of Tetrahedral Intermediate : This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgyoutube.com

Elimination of Alkoxide : The intermediate collapses, reforming the carbonyl group and expelling the alkoxide ion (CH₃(CH₂)₁₇O⁻) as the leaving group. masterorganicchemistry.com

Acid-Base Reaction : The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. masterorganicchemistry.comyoutube.com This step yields the final products: an alcohol (1-octadecanol) and the salt of the carboxylic acid (sodium 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate). libretexts.org

To obtain the free carboxylic acid from its salt, a subsequent acidification step is required. chemguide.co.uksavemyexams.com

Hydrolysis TypeCatalystReversibilityProductsKey Mechanistic Step
Acid-Catalyzed Dilute Acid (e.g., H₂SO₄, HCl)Reversible chemguide.co.uksavemyexams.comCarboxylic Acid + Alcohol github.ioProtonation of carbonyl oxygen to activate the ester. libretexts.org
Base-Catalyzed (Saponification) Dilute Base (e.g., NaOH, KOH)Irreversible chemguide.co.ukchemistrysteps.comCarboxylate Salt + Alcohol github.iolibretexts.orgIrreversible deprotonation of the carboxylic acid by the base. chemistrysteps.com

Kinetic and Mechanistic Studies of Acyl-Oxygen Cleavage

The ester linkage in octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can undergo cleavage at the acyl-oxygen bond through reactions such as hydrolysis and transesterification.

Hydrolysis: The hydrolysis of the ester bond is a potential degradation pathway, although it is not considered the primary one under typical environmental conditions. oecd.org Model calculations estimate the hydrolysis half-life to be greater than 7 years at a neutral pH of 7, and approximately 264 days at a more alkaline pH of 8. oecd.orgoecd.org This suggests that while hydrolysis occurs, it is a relatively slow process. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.orgoecd.org

Transesterification: Transesterification is a key reaction in both the synthesis and potential transformation of this compound. google.comwikipedia.org The industrial synthesis often involves the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with stearyl alcohol (1-octadecanol). google.comwikipedia.org This reaction is typically catalyzed by acids or bases. wikipedia.org Kinetic studies on transesterification, in general, show that the reactions can be slow and often require a catalyst to proceed at a reasonable rate. rsc.org The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate can then collapse to form the new ester and alcohol. Factors such as the steric hindrance around the ester group and the nature of the alcohol can influence the reaction kinetics. rsc.org

Table 1: Estimated Hydrolysis Half-life

pH Estimated Half-life
7 >7 years oecd.orgoecd.org
8 264 days oecd.orgoecd.org

Other Chemical Transformations

Beyond acyl-oxygen cleavage, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can participate in other chemical reactions, notably substitution reactions and various environmental transformations.

Substitution Reactions

The primary site for substitution reactions is the phenolic ring. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide significant steric hindrance, which influences the regioselectivity of these reactions. While specific studies on substitution reactions of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are not extensively detailed in the provided search results, the reactivity of the hindered phenolic moiety is well-established. This class of compounds can undergo electrophilic substitution, although the bulky substituents may direct incoming electrophiles to less hindered positions or require more forcing conditions. The hydroxyl group activates the ring, but the steric hindrance is a dominant factor.

The primary role of this compound as an antioxidant involves a substitution reaction where the phenolic hydrogen is abstracted by a radical species, forming a stable phenoxyl radical. diva-portal.org This reaction is crucial for inhibiting oxidative degradation in polymers. The stability of the resulting radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the tert-butyl groups. diva-portal.org

Environmental Chemical Transformations

In the environment, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is subject to several transformation processes, including biodegradation and photodegradation.

Biodegradation: The substance is not readily biodegradable. oecd.orgoecd.org However, studies have shown some level of degradation. In a modified MITI test, 21-39% degradation was observed, and a modified Sturm test showed 32-35% biodegradation over 28 days. oecd.org The primary biodegradation pathway involves the hydrolysis of the ester bond, yielding two main metabolites: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.orgoecd.org The production rate of the acid metabolite has been measured at 58-94%. oecd.orgoecd.org While the 1-octadecanol can be further biodegraded, the phenolic acid metabolite appears to be more persistent. oecd.org In soil, about 8% of the compound was mineralized over 14 days, with a significant portion (63%) becoming non-extractable. europa.eu

Photodegradation: Photochemical transformation is another relevant environmental fate pathway. The calculated half-life for the photo-oxidation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the atmosphere, through reaction with hydroxyl radicals, is estimated to be around 3 hours. oecd.org The hindered phenol structure is known to be susceptible to photodegradation, which can involve a series of radical-based photochemical reactions. ncsu.edu This process is integral to its function as a stabilizer in plastics exposed to sunlight, where it helps to slow down photo-oxidative degradation. ncsu.edu

Table 2: Environmental Transformation Data

Transformation Process Finding Reference
Biodegradation Not readily biodegradable oecd.orgoecd.org
Metabolites: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol oecd.orgoecd.org
Photodegradation (Air) Calculated half-life of ~3 hours oecd.org
Soil Degradation 8% mineralization in 14 days europa.eu
Main degradation product: 7,9-di-tert-butyl-1-oxaspiro google.comeuropa.eudeca-6,9-diene-2,8-dione europa.eu

Advanced Applications of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate in Materials Science and Engineering

Polymer Stabilization Research

The primary role of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in polymer science is its function as a primary antioxidant, effectively preventing degradation caused by heat and oxidation.

Inhibition of Oxidative and Thermal Degradation in Polymeric Systems

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate functions by scavenging free radicals, which are the primary initiators of oxidative degradation in polymers. The phenolic hydroxyl group readily donates a hydrogen atom to reactive species such as peroxyl radicals. This action terminates the chain reaction of oxidation, converting the highly reactive radicals into stable molecules. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxyl radical, preventing it from initiating further degradation pathways researchgate.netwelltchemicals.comsmolecule.comresearchgate.netoecd.orgenergiforsk.seresearchgate.net. This mechanism is crucial for protecting polymers during high-temperature processing stages, such as extrusion and molding, as well as during their service life researchgate.netenergiforsk.seknowde.comwikipedia.orguvabsorber.com. Its inherent thermal stability and low volatility ensure that it remains effective even under demanding thermal conditions welltchemicals.comoecd.orgwikipedia.orgabpsoil.com.

Performance in Polyolefins (Polyethylene, Polypropylene) and Polyvinyl Chloride (PVC)

This antioxidant is widely employed in the stabilization of polyolefins, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) researchgate.netenergiforsk.sewikipedia.orguvabsorber.comabpsoil.comvinatiorganics.comlanyachem.comperformanceadditives.usmatec-conferences.orgnih.govgoogle.com. It provides both processing stability, by preventing viscosity changes and gel formation during melt processing, and long-term thermal stability, protecting the finished products from degradation during storage and use uvabsorber.comlanyachem.com. Beyond polyolefins, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is also utilized in the stabilization of polyvinyl chloride (PVC) smolecule.comwikipedia.orgvinatiorganics.comperformanceadditives.uschemblink.combiosynth.comchemicalbook.comnih.gov, as well as other polymers like polyoxymethylene (POM), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, styrene homo- and copolymers, polyurethanes, elastomers, and adhesives welltchemicals.comknowde.comuvabsorber.comabpsoil.comvinatiorganics.comperformanceadditives.uschemicalbook.com.

Impact on Polymer Durability and Lifespan Extension

By effectively inhibiting oxidative and thermal degradation, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate significantly enhances the durability and extends the service life of polymeric materials welltchemicals.comsmolecule.com. It prevents chain scission and cross-linking reactions that lead to loss of mechanical properties, embrittlement, and discoloration. Research indicates that its presence contributes to the maintenance of critical physical properties over time, ensuring that plastic products retain their integrity and performance characteristics throughout their intended lifespan welltchemicals.comwikipedia.orguvabsorber.comlanyachem.com.

Comparative Studies with Other Hindered Phenolic Antioxidants

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is often compared with other hindered phenolic antioxidants, notably Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], commonly known as Irganox 1010. While both are effective primary antioxidants, Irganox 1076 has a lower molecular weight (approximately 530.9 g/mol ) compared to Irganox 1010 (approximately 1177.65 g/mol ) . This difference in molecular weight influences their migration characteristics, with the higher molecular weight of Irganox 1010 generally leading to lower migration rates . Studies have shown that Irganox 1076 is a highly efficient, non-discoloring stabilizer with good compatibility and low volatility welltchemicals.comabpsoil.comchemicalbook.com. Its long octadecyl chain enhances its compatibility with hydrophobic polymers and contributes to its resistance to extraction, further prolonging its effectiveness welltchemicals.comwikipedia.orgabpsoil.com. Comparative studies often involve oxygen uptake tests in polypropylene films to evaluate the efficacy of different phenolic antioxidants .

Table 1: Key Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

PropertyValue
Chemical NameOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Common Name/Trade NameIrganox 1076, Antioxidant 1076
CAS Number2082-79-3
Molecular FormulaC₃₅H₆₂O₃
Molecular Weight530.9 g/mol nih.gov
Melting Point50–55 °C oecd.orguvabsorber.comabpsoil.comvinatiorganics.comlanyachem.comchemicalbook.com
LogP13.8 nih.gov
AppearanceWhite powder/crystalline solid uvabsorber.comvinatiorganics.comlanyachem.comchemicalbook.comsolubilityofthings.com
VolatilityLow welltchemicals.comabpsoil.com
CompatibilityGood with most substrates welltchemicals.comabpsoil.comvinatiorganics.com
Resistance to ExtractionHigh welltchemicals.comabpsoil.com

Table 2: Comparative Molecular Weights of Hindered Phenolic Antioxidants

AntioxidantMolecular Weight ( g/mol )
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076)530.9 nih.gov
Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010)1177.65
Butylated hydroxytoluene (BHT)220.2 lcms.cz

Lubricant and Coating Formulations

Beyond its extensive use in plastics, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is also a valuable additive in lubricant and coating formulations, where it protects against oxidative degradation.

Role in Inhibiting Oxidative Degradation of Base Oils

In lubricant and oil formulations, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate acts as a potent antioxidant, preventing the oxidative breakdown of base oils and other components chemblink.com. This is critical for maintaining the performance characteristics and extending the service life of lubricants, particularly in demanding automotive and industrial applications where high temperatures and oxidative environments are common chemblink.com. In coating applications, it helps to prevent thermally induced oxidation, thereby reducing discoloration, especially in white and pastel shades, during high-temperature processing (e.g., baking cycles) and service life knowde.comspecialchem.com. Its compatibility with various substrates and low volatility are key advantages in these applications as well welltchemicals.comabpsoil.com.

List of Compounds Mentioned:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076, Antioxidant 1076)

Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010)

Butylated hydroxytoluene (BHT)

Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)

Hexamethylenebis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (SONGNOX® L109)

Tinuvin 770

Irganox 565

Tinuvin 622LD

Chimassorb 944

Development as Rheology Modifiers and Viscosifiers

While not a primary rheology modifier in the conventional sense, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate plays a crucial role in maintaining the desired rheological properties of materials, especially during processing and end-use. Its antioxidant function helps prevent polymer degradation, which can lead to chain scission and a subsequent decrease in molecular weight and melt flow rate (MFR) specialchem.comresearchgate.netd-nb.infocnrs.fr. By mitigating this degradation, Irganox 1076 helps preserve the initial viscosity and melt strength of polymers, thereby acting as a stabilizer that indirectly supports rheological control.

Research indicates that Irganox 1076 can influence the rheological behavior of polymers. For instance, in studies involving polyethylene terephthalate (B1205515) (PET) recycling, the addition of Irganox 1076 was shown to increase viscosity, counteracting the reduction in molecular weight caused by reprocessing researchgate.net. Similarly, in polypropylene (PP) stabilization during reprocessing, antioxidants like Irganox 1076 helped preserve melt flow index (MFI) values, suggesting a role in maintaining molecular weight and thus viscosity preprints.org. In bitumen modification, Irganox 1076, when used in specific formulations, demonstrated an impact on stiffness and phase angles, indicating its influence on the material's rheological characteristics aston.ac.uk. These findings highlight its utility in formulations where maintaining stable rheological properties is critical for processing and performance.

Application as Emulsifiers in Industrial Fluids (e.g., Oil Drilling Fluids, Engine Oils)

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a vital additive in industrial fluids such as engine oils and oil drilling fluids, primarily for its antioxidant capabilities. In these applications, it prevents oxidative degradation, which can lead to the formation of sludge, varnish, and acids, ultimately compromising the fluid's performance and stability unpchemicals.commade-in-china.commade-in-china.comvinatiorganics.comtri-iso.comwelltchem.com. By neutralizing free radicals, it extends the service life of lubricants and drilling fluids and protects machinery components.

Nanoscience and Formulation Research

The unique properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, including its stability, low volatility, and compatibility with hydrophobic matrices, make it a valuable component in advanced nanoscience and formulation research.

Development of Nanosponge Hydrogels for Enhanced Stability

In the realm of nanoscience, antioxidants are often incorporated into nanocarrier systems to protect sensitive encapsulated materials or the nanocarrier structure itself from degradation. While direct research specifically detailing Irganox 1076 within "nanosponge hydrogels" is not extensively documented in the provided search results, the general principle of using antioxidants to stabilize nanostructures is well-established. Its lipophilic nature suggests it could be effectively incorporated into hydrophobic domains within hydrogel networks or associated with lipid-based nanocarriers, providing a protective shield against oxidative damage that could compromise the integrity and functionality of the hydrogel solubilityofthings.comoecd.orglookchem.comsmolecule.com. This stabilization is crucial for applications requiring long-term performance and stability of the nanostructured system.

Interaction with Hydrophobic Materials

The long octadecyl chain of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate confers significant lipophilicity (logP ≈ 13.8) oecd.orgsmolecule.com, making it highly compatible with hydrophobic materials such as polymers, oils, and fats. This compatibility is fundamental to its function as an antioxidant, allowing it to readily dissolve and disperse within these matrices. Its interaction with hydrophobic materials is characterized by favorable solvation, enabling it to effectively intercept free radicals within the bulk of the material solubilityofthings.comoecd.orglookchem.comsmolecule.com. This interaction ensures that the antioxidant is present where oxidative degradation is most likely to occur, providing efficient protection. Studies on its solubility in various organic solvents like hexane, toluene, and chloroform (B151607) further illustrate its affinity for nonpolar environments solubilityofthings.comsmolecule.comuvabsorber.com. This characteristic interaction is key to its widespread use in stabilizing plastics, lubricants, and other hydrophobic organic substrates.

Compound Name Table:

Chemical NameCommon Synonyms / Trade NamesCAS Number
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateIrganox 1076, Antioxidant 10762082-79-3
Octadecyl propanoate-2980-35-8

Environmental Fate and Degradation Studies of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Biodegradation Pathways and Rates

The biodegradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a key factor in its environmental persistence. Studies have investigated its breakdown under both aerobic and anaerobic conditions, identifying key metabolites and the microbial communities involved.

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is not readily biodegradable. oecd.org In a 28-day study using a modified Sturm Test (OECD TG 301B), which measures CO2 evolution, the compound showed 32-35% biodegradation. oecd.org Another study, following the modified MITI Test (OECD TG 301C) based on biochemical oxygen demand (BOD), reported 21-39% degradation. oecd.org These findings indicate a limited extent of aerobic biodegradation.

The primary mechanism of aerobic biodegradation involves the hydrolysis of the ester bond, which separates the octadecyl tail from the phenolic head of the molecule. oecd.org This initial step is followed by further degradation of the resulting metabolites.

Several studies have identified the primary biodegradation products of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The main metabolites formed are 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.org The formation of the acid metabolite has been observed to occur at a rate of 58-94%. oecd.org While 1-octadecanol appears to undergo ultimate biodegradation, the propionic acid derivative is more stable and resistant to further breakdown. oecd.org In a 10-day primary biodegradability study, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was shown to degrade mainly to 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acid. oecd.org Another degradation product identified in soil under aerobic conditions is 7,9-di-tert-butyl-1-oxaspiro europa.eueuropa.eudeca-6,9-diene-2,8-dione. europa.eu

MetaboliteFormation Rate (%)Further Degradation
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid58-94Not readily biodegraded oecd.org
1-octadecanol-Ultimate biodegradation suggested oecd.org
7,9-di-tert-butyl-1-oxaspiro europa.eueuropa.eudeca-6,9-diene-2,8-dione-Identified in soil europa.eu

Due to its very low water solubility (2.85 µg/L) and high log Kow (calculated at 13.4), octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a strong tendency to partition from water to soil and sediment. oecd.org Level III fugacity modeling predicts that upon release to surface water, 98% of the substance will partition to sediment, with only 2% remaining in the water. oecd.org If released to soil, 99.9% is expected to remain in that compartment. oecd.org

In soil, the compound demonstrates some level of degradation. In one study, 8% of the applied amount was completely mineralized to CO2 within 14 days under aerobic conditions. europa.eu However, a significant portion (63% of the recovered radioactivity) was not extractable, suggesting strong binding to soil particles. europa.eu The compound was detected in all analyzed sewage treatment plant (STP) sludge samples in a Swedish screening program, as well as in all influent water samples. Its concentrations were generally lower in effluent water, indicating removal during the wastewater treatment process, likely through absorption to sludge. Hydrolysis is not considered a major abiotic degradation pathway in water, with an estimated half-life of over 7 years at pH 7 and 264 days at pH 8. oecd.org

Environmental CompartmentPredicted Distribution (%)Degradation/Persistence Notes
Water2Very low solubility; hydrolysis is slow. oecd.orgoecd.org
Soil99.9Some mineralization occurs, but strong adsorption is observed. oecd.orgeuropa.eu
Sediment98Primary sink when released to water. oecd.org
Sludge-Detected in STP sludge, indicating removal from wastewater.

The degradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is facilitated by microbial communities. Studies using activated sludge from wastewater treatment plants have demonstrated the capacity of these mixed microbial populations to initiate the breakdown of the compound. oecd.org The soil bacterium Alcaligenes faecalis has been identified as capable of producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a secondary metabolite with antifungal properties. researchgate.net This suggests that certain soil microorganisms possess the enzymatic machinery to synthesize or transform this compound. Another study isolated the same compound from the culture of Paenibacillus odorifer. researchgate.net

Persistence Evaluation in Environmental Compartments (e.g., Water, Soil, Sediment, Sludge)

Photodegradation Kinetics and Mechanisms

In addition to biodegradation, photodegradation can contribute to the transformation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment, particularly in the atmosphere.

The primary mechanism for the atmospheric degradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is its reaction with photochemically produced hydroxyl (•OH) radicals. oecd.orgoecd.org The calculated half-life for this photo-oxidation reaction in the air is approximately 3 hours. oecd.orgoecd.org This rapid degradation pathway suggests that the compound is unlikely to persist for long periods in the atmosphere or undergo long-range transport.

Mineralization Rates under Photooxidative Conditions

Photooxidation represents a significant degradation pathway for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Studies have shown that the highest mineralization rates for this compound are achieved through photooxidative degradation processes. nih.gov This indicates that while the immediate ecological risks might be minimal, the breakdown products warrant further investigation.

When sensitized with methylene (B1212753) blue, the photooxidation of both the methyl and octadecyl esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid leads to the formation of cyclohexadienone hydroperoxides. researchgate.net This reaction proceeds via singlet oxygen. researchgate.net The thermal decomposition of these hydroperoxides regenerates the initial phenols. researchgate.net

A calculated half-life for the photo-oxidation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the air, reacting with hydroxyl radicals, is approximately 3 hours. oecd.org

Environmental Distribution and Mobility

The environmental distribution of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is largely dictated by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Partitioning Behavior in Aquatic and Terrestrial Systems

Due to its very low water solubility (2.85 µg/L) and high calculated log Kow of 13.4, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate demonstrates a strong tendency to partition from water into soil and sediment. oecd.org

Level III fugacity modeling predicts that upon release to surface water, approximately 98% of the substance will partition to the sediment, with the remaining 2% staying in the water column. oecd.org If released to soil, it is expected that 99.9% will remain within the soil compartment. oecd.org This strong binding to solid matrices is a key factor in its environmental distribution.

Table 1: Physicochemical Properties and Partitioning Predictions

ParameterValueSource
Water Solubility2.85 µg/L oecd.org
Log Kow (calculated)13.4 oecd.org
Log Koc (Kow method)4.691 thegoodscentscompany.com
Partitioning to Sediment (from water)~98% oecd.org
Partitioning to Soil (from soil release)~99.9% oecd.org

Leaching from Polymeric Matrices into Environmental Media

As an additive in polymers, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is not chemically bound to the polymer matrix and can leach out over time. oaepublish.combrunel.ac.uk This migration is influenced by several factors, including the type of polymer, temperature, and the nature of the contacting medium. researchgate.net

Studies have demonstrated the migration of this antioxidant from low-density polyethylene (B3416737) (LDPE) into various food simulants and foodstuffs. researchgate.netresearchgate.netsigmaaldrich.com The rate of migration was observed to increase with higher fat content in the food and at elevated storage temperatures. researchgate.net For instance, migration from LDPE films into fatty food simulants like 95% ethanol (B145695) was significant. researchgate.net While primarily a concern for food safety, this leaching is also a mechanism for its release into the environment from plastic waste in landfills and aquatic environments. oecd.orgcms.int The highest liberation rates from polypropylene (B1209903) have been observed in soil test systems. nih.gov

Fate of Oxidation Products within Materials

During its function as an antioxidant, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is degraded through complex reactions over the lifetime of the plastic product. oecd.org A significant portion of the substance is expected to be oxidized within the plastic material during its use. oecd.org The resulting oxidation products, such as quinone methides, are formed and are likely to remain within the plastic matrix. oecd.orgresearchgate.net These transformation products can be colored, potentially leading to discoloration of the polymer over time. researchgate.net

Environmental Monitoring and Occurrence

Monitoring studies have confirmed the presence of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in various environmental compartments, particularly those associated with wastewater treatment.

Detection in Wastewater Treatment Plant Sludge and Influent Water

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has been consistently detected in sludge from municipal wastewater treatment plants (WWTPs). researchgate.net A Swedish screening study found the compound in all analyzed STP sludge samples. Similarly, a nationwide study in China detected it in all sludge samples from 45 municipal WWTPs, with a geometric mean concentration of 35.2 ng/g dry weight. researchgate.net

The compound is also found in the influent water of WWTPs. However, concentrations in the effluent water are generally lower or below the detection limit. This suggests that the substance is effectively removed from the water phase during the treatment process, likely through absorption to sludge due to its hydrophobic nature. chemtech-us.com

Presence in Storm Water and Urban Environments

Comparative Environmental Behavior of Structurally Related Compounds

The environmental behavior of phenolic antioxidants is influenced by their chemical structure. For instance, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is significantly less volatile than simpler phenolic antioxidants like butylated hydroxytoluene (BHT), which makes it more suitable for high-temperature applications in plastics. wikipedia.org However, this lower volatility also means it is more likely to remain in solid matrices like soil and sediment.

The degradation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment has been studied. In activated sludge, a principal metabolite identified is the methyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid. nih.gov In soil and compost, 7,9-di-t-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione has been identified as a major degradation product. nih.gov The long octadecyl chain contributes to the compound's high lipophilicity (logP of 13.8), leading to strong adsorption to sludge and sediment.

In comparison, other phenolic compounds' environmental fate also depends on factors like their water solubility and the presence of functional groups that are susceptible to biotic or abiotic degradation. The level of phenolic compounds in organisms can also be influenced by environmental conditions. mdpi.commdpi.comfrontiersin.org The study of such structurally related compounds helps in building a more comprehensive understanding of the potential environmental impact of complex esters like octadecyl propanoate.

Advanced Characterization and Analytical Methodologies for Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental for confirming the identity, purity, and structural integrity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. They are also crucial for identifying and quantifying any degradation products that may form during its use or storage.

NMR spectroscopy provides detailed information about the molecular structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

¹H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule and their chemical environments. Key signals would correspond to the tert-butyl groups, the aromatic protons on the phenyl ring, the methylene (B1212753) protons adjacent to the ester and phenyl groups, the hydroxyl proton, and the long aliphatic octadecyl chain protons nih.govsigmaaldrich.comcas.orgmassbank.eu. The characteristic chemical shifts and integration values of these signals serve as a fingerprint for the compound.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. It would show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the carbonyl carbon of the ester, the methylene carbons, and the carbons of the octadecyl chain nih.govsigmaaldrich.comcas.orgmassbank.eu.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are vital for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out spin systems within the molecule, particularly useful for the propionate (B1217596) chain and the octadecyl tail.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.

UV-Vis spectroscopy is used to detect chromophores within the molecule. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate contains a phenolic hydroxyl group conjugated with an aromatic ring, which absorbs in the UV region. The specific absorption maxima (λmax) and extinction coefficients can be used for quantitative analysis and purity assessment. Changes in the UV-Vis spectrum can also indicate degradation or the presence of impurities nih.govsigmaaldrich.comsigmaaldrich.com.

Mass spectrometry is indispensable for determining the molecular weight of the compound and for identifying degradation products and impurities, even at trace levels.

Identification of Degradation Products: Techniques like GC-MS or LC-MS are employed to separate and identify compounds formed from the breakdown of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This is crucial for understanding its stability under various conditions nih.govsigmaaldrich.comsigmaaldrich.comatamanchemicals.commassbank.euchempoint.comsigmaaldrich.comadditivesforpolymer.com. Common degradation pathways might involve oxidation of the phenolic group or cleavage of the ester linkage.

Trace Analysis: MS, particularly when coupled with chromatography (LC-MS/MS or GC-MS), offers high sensitivity and selectivity for detecting and quantifying low concentrations of the antioxidant in polymer matrices or environmental samples nih.govsigmaaldrich.comsigmaaldrich.comatamanchemicals.commassbank.euchempoint.comsigmaaldrich.comadditivesforpolymer.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elemental composition determination of unknown degradation products.

Raman spectroscopy provides vibrational information about the molecule, offering insights into its structure and chemical bonds. It is a non-destructive technique that can be used for material identification and characterization, including in solid or semi-solid forms. The characteristic Raman shifts associated with the C-H, C=C, C-O, and O-H bonds, as well as the tert-butyl groups, can be used for identification and quality control massbank.euchempoint.com.

These advanced techniques offer enhanced sensitivity, specificity, or spatial resolution for analyzing Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate:

Surface-Enhanced Raman Spectroscopy (SERS): Can significantly increase the sensitivity of Raman measurements, allowing for the detection of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate at very low concentrations when adsorbed onto plasmonic nanostructures.

Surface Plasmon Resonance (SPR): Primarily used for real-time monitoring of binding events or changes in the refractive index near a sensor surface, which could be adapted for studying interactions or the presence of the compound.

Fluorescence Spectroscopy: While Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate itself is not strongly fluorescent, derivatization or the analysis of fluorescent degradation products could be performed using fluorescence techniques.

X-ray Diffraction (XRD): Can be used to determine the crystalline structure and polymorphism of solid Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, providing information about its solid-state properties.

Hyperspectral Imaging: Combines spectral information with spatial imaging, allowing for the mapping of the distribution of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or its degradation products within a material sample with high spatial resolution wikipedia.orgmassbank.euchempoint.com.

Raman Spectroscopy for Material Characterization

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from complex matrices and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Mass Spectrometry detectors (HPLC-UV, LC-MS), is widely used for the quantitative determination of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in polymers and other materials sigmaaldrich.com. Reversed-phase HPLC is typically employed due to the compound's lipophilic nature. Method development focuses on achieving good separation from polymer components and potential degradation products.

Gas Chromatography (GC): While the high molecular weight and relatively low volatility of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate might make direct GC analysis challenging without derivatization, GC-MS can be used for identifying volatile degradation products or impurities.

High Performance Liquid Chromatography (HPLC) for Purity and Migration Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and for studying its migration from materials, particularly in food contact applications.

Purity Assessment: HPLC methods are routinely used to determine the analytical purity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Purity levels reported in various studies typically exceed 95%, with many commercial standards and research-grade materials achieving purities greater than 98% or 99%.

SourcePurity (%)Detection Wavelength (nm)
oecd.org>99Not specified
fujifilm.com>98.0Not specified
lgcstandards.com>95Not specified
lgcstandards.com99.08220
chemscene.com98Not specified

Migration Studies: The migration of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from polymer matrices, such as low-density polyethylene (B3416737) (LDPE), into food simulants or actual food products is a critical aspect of its application in food packaging. HPLC is instrumental in quantifying the amount of the antioxidant that leaches over time. Studies have investigated migration under various conditions, including different food simulants (e.g., aqueous ethanol (B145695) solutions, fatty simulants like olive oil), temperatures, and contact times. Research indicates that migration increases with higher fat content in the food simulant and elevated storage temperatures researchgate.net. For instance, migration studies from LDPE films into fatty and aqueous food simulants at 40°C for 20 days have been successfully conducted using HPLC researchgate.net. Comparative analyses have also shown that migration kinetics in simulants can be higher than in actual foodstuffs researchgate.net.

HPLC Method Parameters: Typical HPLC methods for analyzing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate often employ reversed-phase (RP) chromatography. Common mobile phases consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of phosphoric acid for UV detection or formic acid for mass spectrometry compatibility sielc.comlcms.cz. C18 (octadecylsilane, ODS) columns are frequently used due to their versatility in separating non-polar to moderately polar compounds mdpi.com. The use of smaller particle size columns (e.g., 3 µm) allows for faster analyses and improved resolution, as seen in Ultra-High-Performance Liquid Chromatography (UHPLC) applications sielc.commdpi.com.

SourceMobile PhaseStationary PhaseDetection MethodNotes
sielc.comAcetonitrile/Water (+ Acid)RP-HPLC (Newcrom R1)HPLC/MSScalable, 3 µm columns available for UPLC
lcms.czAcetonitrile/WaterNot specifiedHPLC-UV/VIS, APCI-MSSample injection volume of 5 µL recommended to avoid peak splitting
mdpi.comNot specifiedC18 (ODS)HPLCUHPLC offers advantages in resolution, sensitivity, and speed

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it invaluable for trace detection and identification of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, particularly in complex matrices or for low-level migration studies measurlabs.commeasurlabs.com. LC-MS/MS provides molecular weight confirmation and fragmentation patterns, aiding in unambiguous identification. For MS compatibility, mobile phase additives like phosphoric acid are typically replaced with volatile buffers such as formic acid sielc.com. The technique is well-suited for analyzing compounds that are soluble in common solvents and can be used for both qualitative and quantitative analyses with high precision measurlabs.com. Mass spectra typically show a molecular ion at m/z 530, with characteristic fragments researchgate.net.

Supercritical Fluid Chromatography for Synthesis Monitoring and Purification

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. While direct applications of SFC for the synthesis monitoring or purification of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were not extensively detailed in the provided search results, SFC is a recognized technique for the separation and purification of non-volatile or thermally labile compounds researchgate.net. Its ability to use supercritical CO2, often with co-solvents, makes it an environmentally friendly alternative to traditional liquid chromatography for certain applications, including the extraction of additives from polymers researchgate.net.

Development and Application of Octadecyl Stationary Phases

Octadecyl (C18) stationary phases are the most prevalent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), accounting for approximately 85% of all HPLC applications wikipedia.orgscielo.br. These phases are typically created by chemically bonding octadecylsilane (B103800) chains to silica (B1680970) particles wikipedia.orgscielo.br. The long hydrocarbon chains impart a non-polar character to the stationary phase, enabling the separation of analytes based on their hydrophobicity. C18 columns are highly effective for a broad range of compounds, including antioxidants like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, due to their strong retention of non-polar molecules wikipedia.orgsigmaaldrich.comijpsjournal.com. Advances in C18 stationary phase technology include variations in ligand density, particle size (e.g., sub-2 µm for UHPLC), and the development of novel phases with embedded functional groups to enhance selectivity and stability scielo.brijpsjournal.comacs.org. These developments contribute to improved separation efficiency, faster analysis times, and greater flexibility in method development for complex samples ijpsjournal.com.

Advanced Analytical Approaches for Environmental Monitoring

The presence and fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment are subjects of increasing interest. Screening studies have been conducted to detect its presence in various environmental matrices in Sweden, including wastewater treatment plant (STP) sludge, influent and effluent waters, storm waters, soil, surface water, sediment, and biota diva-portal.org.

Environmental Occurrence: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was consistently detected in STP sludge and influent water samples. However, concentrations were generally lower or below the detection limit in effluent water, suggesting efficient removal during wastewater treatment, likely through adsorption to sludge diva-portal.org. It was also found in storm water samples at levels comparable to or higher than influent waters. Detection in fish biota was noted in a limited number of samples, while it was not detected in background areas, soil, surface water, or sediment diva-portal.org. Potential environmental release can also occur from industrial processes, production, and leaching from landfills oecd.orgeuropa.eu.

Table 4: Environmental Monitoring of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Sweden

Sample MatrixDetection StatusNotes
STP SludgeDetectedFound in all analyzed samples.
STP Influent WaterDetectedFound in all analyzed samples.
STP Effluent WaterGenerally lower or below detection limitRemoval during wastewater treatment, likely by absorption to sludge.
Storm WaterDetectedConcentrations in the same range as influent waters or higher.
Fish BiotaDetectedIn two out of three samples, just above detection limit.
Background AreasNot DetectedCould not be detected.
SoilNot DetectedNot detected.
Surface WaterNot DetectedNot detected.
SedimentNot DetectedNot detected.

These findings highlight the importance of advanced analytical techniques for monitoring the environmental distribution and fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Compound Name Table:

Common Name / Trade NameIUPAC NameCAS Number
Irganox 1076Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3
Antioxidant 1076Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3
Naugard 76Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3
Ultranox 276Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3
Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateOctadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3

Computational and Theoretical Studies of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Quantum Chemical Calculations

Prediction of Radical Stabilities and Reactivity

The antioxidant activity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is fundamentally linked to its ability to scavenge free radicals, thereby interrupting oxidative chain reactions. The core of its radical scavenging mechanism lies in the donation of a hydrogen atom from its phenolic hydroxyl group to reactive radical species, such as peroxyl radicals (ROO•) or alkyl radicals (R•) oecd.org. This process generates a phenoxyl radical derived from the antioxidant.

The stability and reduced reactivity of this resultant phenoxyl radical are critical for its effectiveness. This stability is achieved through two primary mechanisms:

Resonance Stabilization: The unpaired electron on the oxygen atom of the phenoxyl radical can delocalize across the aromatic ring, spreading the electron density and lowering the radical's energy oecd.orgresearchgate.net.

Steric Hindrance: The presence of bulky substituents, specifically the two tert-butyl groups at the ortho positions and the octadecyl group at the para position of the phenyl ring, sterically shields the radical center. This hindrance impedes its ability to react with other molecules, thus preventing the propagation of oxidative damage oecd.org.

Computational studies, including those employing Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating the energy profiles of hydrogen atom transfer reactions, researchers can determine activation energies and enthalpies, providing insights into the intrinsic reactivity of the antioxidant towards various radicals researchgate.netmdpi-res.com. The electron-donating nature of the alkyl substituents further enhances the stability of the phenoxyl radical by increasing electron density on the aromatic ring oecd.orgresearchgate.net.

Applications of Density Functional Theory (DFT) in Mechanistic Insights

Density Functional Theory (DFT) serves as a powerful computational tool for dissecting the intricate mechanisms by which hindered phenolic antioxidants like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate function. DFT calculations allow for the precise modeling of molecular structures, electronic properties, and reaction pathways at a quantum mechanical level.

Key applications of DFT in understanding the mechanistic insights of this compound include:

Hydrogen Atom Transfer (HAT) Mechanism Elucidation: DFT can model the transition states of hydrogen atom abstraction from the phenolic hydroxyl group. By calculating the energy barriers (activation energies) and reaction enthalpies for these processes, researchers can compare the efficacy of different phenolic structures and predict their performance under varying conditions researchgate.netmdpi-res.com. For instance, studies have correlated activation energies with substituent effects, confirming how electron-donating groups enhance radical stability researchgate.net.

Radical Stability Prediction: DFT methods can be used to calculate the spin density distribution and electronic structure of the phenoxyl radical formed after hydrogen donation. This provides quantitative measures of resonance stabilization and the impact of steric effects from substituents on the radical's reactivity researchgate.net.

Reaction Pathway Analysis: DFT can explore multiple potential reaction pathways, including addition to the aromatic ring or nucleophilic attacks, to identify the most energetically favorable mechanisms for radical scavenging mdpi-res.com.

Predicting Reactivity with ROS: Computational modeling aids in understanding the interaction of antioxidants with various reactive oxygen species (ROS), providing a theoretical basis for their protective roles researchgate.netmdpi-res.com.

The ability of DFT to accurately predict molecular properties and reaction energetics makes it an indispensable method for guiding the design and optimization of antioxidants with enhanced performance and stability.

Computational Approaches for Environmental Fate Prediction

Understanding the environmental fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is crucial due to its widespread use and potential for environmental release. Computational methods, including Quantitative Structure-Activity Relationships (QSAR) and fugacity modeling, play a significant role in predicting its persistence, biodegradation, partitioning, and transport in various environmental compartments.

Computational Approaches for Environmental Fate Prediction

Modeling Biodegradation and Persistence Factors

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is characterized by its relatively low biodegradability. Experimental studies indicate that it is not readily biodegradable, with observed degradation percentages ranging from 21-39% in modified MITI tests and 32-35% in modified Sturm tests over 28 days oecd.org. A significant finding is the identification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid as a major metabolite, which itself exhibits limited further biodegradation oecd.org.

Computational approaches, particularly QSAR models, are employed to predict these persistence factors. These models correlate molecular structure and physicochemical properties with biological activity, including biodegradation rates and half-lives researchgate.netethz.chmdpi.com. By inputting parameters such as log Kow and molecular descriptors, QSARs can estimate the potential for a compound to persist in the environment. The inherent stability conferred by the hindered phenolic structure and the long alkyl chain contributes to its recalcitrance against microbial degradation oecd.org.

Table 1: Biodegradation and Persistence Indicators for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

ParameterValue / RangeMethod / Model UsedReference
Biodegradation (Modified Sturm Test)32-35% over 28 daysOECD TG 301 B oecd.org
Biodegradation (Modified MITI Test)21-39% over 28 daysOECD TG 301 C oecd.org
PersistenceConsidered persistentQSAR modeling, qualitative assessment mdpi.com
Estimated Hydrolysis Half-life (pH 7)>7 yearsEPISuite 3.12 (QSAR) oecd.org
Estimated Hydrolysis Half-life (pH 8)264 daysEPISuite 3.12 (QSAR) oecd.org
Prediction of Biodegradation Half-livesUsed in QSAR modeling for persistence predictionQSAR modeling researchgate.netethz.ch

Environmental Partitioning and Transport Predictions

The environmental partitioning and transport of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are heavily influenced by its physicochemical properties, notably its very low water solubility (2.85 μg/L) and high octanol-water partition coefficient (log Kow) of approximately 13.4 oecd.org. These characteristics strongly favor its adsorption onto solid matrices and its accumulation in lipophilic compartments.

Computational models, such as Level III fugacity modeling, predict that upon release into surface water, approximately 98% of the compound will partition to sediment, with only 2% remaining in the water column. Similarly, if released into soil, over 99.9% is predicted to remain within the soil compartment oecd.org. This strong affinity for sediment and soil indicates limited mobility in aquatic and terrestrial systems.

QSAR models are also extensively used to predict bioconcentration factors (BCF) in aquatic organisms. Calculations using standard QSARs yield a wide variation in BCF values, ranging from 3 to 25,000, depending on the specific model and input parameters, particularly log Kow oecd.org. While an experimental BCF determination suggested a low potential for bioaccumulation in fish, the test conditions were noted to potentially limit the substance's bioavailability oecd.org.

Furthermore, molecular dynamics (MD) simulations and other computational techniques are applied to understand the migration and transport of such additives within polymer matrices and from packaging materials into food simulants. These models help predict diffusion coefficients and partition coefficients, offering insights into the kinetics of additive release researchgate.netresearchgate.net.

Table 2: Environmental Partitioning and Transport Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

PropertyValue / RangeMethod / Model UsedReference
Water Solubility2.85 μg/LExperimental / Calculated oecd.org
Log Kow~13.4Calculated oecd.org
Partitioning to Sediment (Surface Water Release)~98%Level III Fugacity Model oecd.org
Partitioning to Soil (Soil Release)~99.9%Level III Fugacity Model oecd.org
Bioconcentration Factor (BCF)3 - 25,000 (QSAR)QSAR (EPISuite 3.12, EUSES 2.03) oecd.org
Migration within PolymersStudied via MD simulations, diffusion coefficientsMolecular Dynamics (MD) simulations, Fick's law researchgate.netresearchgate.net
Predicted Environmental PartitioningAssessed using QSAR and fugacity modelsQSAR, Fugacity modeling oecd.orgethz.chmdpi.com

Compound List:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076)

Emerging Research Directions and Future Perspectives

Bio-inspired and Sustainable Synthesis Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, moving away from fossil fuel-derived reagents and harsh reaction conditions. nus.edu.sg For ester synthesis, this trend is driving research into several innovative methodologies that are applicable to the production of octadecyl propanoate.

One of the most promising areas is enzymatic esterification . The use of enzymes, particularly lipases, as biocatalysts offers high specificity and selectivity under mild operating conditions, which minimizes the formation of by-products and simplifies product purification. researchgate.net This method reduces energy consumption compared to traditional acid-catalyzed processes and, significantly, the resulting product can often be labeled as "natural". researchgate.net Another bio-inspired approach involves direct production by microorganisms. For instance, a related compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, has been successfully extracted from the culture broth of the soil bacterium Alcaligenes faecalis, highlighting the potential for fermentation-based routes to produce complex esters. researchgate.netnih.gov

Chemo-catalytic green synthesis is also advancing rapidly. Research into novel catalysts aims to improve atom economy and reduce waste. labmanager.com For example, newly developed Rhodium-Ruthenium (RhRu) bimetallic oxide cluster catalysts have shown remarkable efficiency in ester-producing reactions using molecular oxygen as the sole, non-toxic oxidant, with water as the only byproduct. eurekalert.org Electrosynthesis represents another frontier, where esters can be produced from renewable feedstocks like carbon monoxide and water using copper catalysts and renewable electricity. nus.edu.sg Research in this area has successfully produced C3–C6 acetate (B1210297) esters, and future work aims to improve catalyst efficiency for broader applications. nus.edu.sg Furthermore, the use of green reaction media, such as deep eutectic solvents (DESs), is being explored to create safer and more sustainable synthesis environments for bioinspired chemistry. acs.org

MethodologyPrincipleKey AdvantagesRelevant Research Findings
Enzymatic EsterificationUse of enzymes (e.g., lipases) as biocatalysts for ester synthesis. researchgate.netMild conditions, high selectivity, reduced by-products, environmentally friendly. researchgate.netLipase-catalyzed esterification is compatible with green chemistry principles and increases market appeal. researchgate.net
Microbial FermentationDirect production and extraction of the ester from microbial cultures.Potentially renewable, can produce complex structures.A related ester has been produced by Alcaligenes faecalis. researchgate.netnih.gov
Advanced Chemo-catalysisDevelopment of highly efficient and selective catalysts, such as bimetallic clusters. eurekalert.orgHigh atom economy, use of benign oxidants (e.g., O2), minimal waste. labmanager.comeurekalert.orgRhRu bimetallic oxide catalysts enable efficient ester synthesis using only oxygen as the oxidant. eurekalert.org
ElectrosynthesisElectrocatalytic reduction of feedstocks like CO using renewable energy. nus.edu.sgUses renewable feedstocks, driven by electricity, potential for carbon capture utilization. nus.edu.sgAcetate esters have been produced from CO and water with copper catalysts in a membrane electrode assembly. nus.edu.sg

Novel Applications in Functional Materials

While this compound has established uses, its long alkyl chain and ester functionality make it a candidate for incorporation into a new generation of functional materials. Research on structurally similar long-chain esters provides a roadmap for these potential applications.

A significant area of interest is in the development of bio-based and biodegradable polymers . Long-chain cellulose (B213188) esters have been shown to form transparent, flexible, and heat-sealable films with excellent water vapor barrier properties. aalto.fi These materials are processable via injection molding without the need for external plasticizers, making them attractive replacements for traditional oil-based plastics in packaging applications. aalto.fi The long octadecyl chain of this compound could be leveraged similarly, either as a plasticizer or as a comonomer in bioplastics to impart hydrophobicity and flexibility.

In the realm of nanotechnology , the amphiphilic nature that can be imparted to polymers by long alkyl chains is being explored. For example, amphiphilic block copolymers containing poly(n-octadecyl acrylate) have been shown to self-assemble in aqueous solutions, forming micelles that can serve as nanocarriers for applications like drug delivery. epstem.net Furthermore, related functionalized propanoate esters have been formulated into nanosponge hydrogels. nih.govnih.gov These nanosponges enhance the retention and permeability of active compounds in the skin, demonstrating potential in advanced topical delivery systems. nih.govnih.gov

Finally, long-chain esters are being investigated as coatings for paper and other bio-based substrates. Long-chain cellulose ester coatings significantly improve the moisture barrier properties and surface smoothness of nanocellulose films and kraft paper, making the materials heat-sealable and suitable for advanced packaging. aalto.fi

Advanced Understanding of Environmental Transformation Products

As the use of any chemical compound becomes more widespread, a thorough understanding of its environmental fate and potential transformation products becomes critical. While specific degradation studies on this compound are not widely published, research on its close structural analog, the widely used antioxidant octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, provides significant insight into the likely environmental transformation pathways.

The primary degradation pathway for an ester is hydrolysis, which would break this compound into propanoic acid and 1-octadecanol . Studies on the aforementioned antioxidant analog confirm that the ester linkage is a site of biotic cleavage. oecd.org The resulting 1-octadecanol is expected to undergo ultimate biodegradation. oecd.org

More advanced analytical studies on the antioxidant analog have identified several other transformation products in various environmental matrices. In soil and compost, the principal metabolite has been identified as 7,9-di-t-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione . nih.gov In activated sludge, degradation can lead to the formation of the methyl ester of 3-(3,5-di-t-butyl-4-hydroxyphenyl) propionic acid . nih.gov Another identified product is 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acid . oecd.org These findings demonstrate that while initial hydrolysis is a key step, subsequent complex biotic and abiotic transformations can occur.

Due to its low water solubility, this compound is expected to partition primarily to sediment and soil, with negligible distribution to the air. oecd.org While photodegradation in the atmosphere would be rapid, hydrolysis in water is considered a slow process. oecd.org Future research will likely focus on elucidating the complete degradation network of this compound itself and assessing the environmental impact of its various transformation products.

Transformation Product (of a related propanoate ester)Environmental MatrixReference
3-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acidGeneral Biodegradation oecd.org
1-OctadecanolExpected Hydrolysis Product (Ultimately Biodegrades) oecd.org
7,9-di-t-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dionSoil, Compost nih.gov
Methyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acidActivated Sludge nih.gov

Development of High-Throughput Screening for Antioxidant Efficacy

While this compound itself is not a primary antioxidant, it serves as a backbone for functionalized esters, such as phenolic derivatives, that are potent antioxidants. uvabsorber.com The development of advanced screening methods is crucial for rapidly identifying and optimizing the efficacy of new antioxidant compounds.

Traditional chemical assays for antioxidant activity are broadly divided into two categories based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov A prominent HAT-based method is the Oxygen Radical Absorbance Capacity (ORAC) assay , which measures the ability of an antioxidant to quench peroxyl radicals. nih.gov The ORAC assay has been adapted for a high-throughput format using microplate fluorescence readers, allowing for the rapid screening of many compounds. nih.gov

However, the predictive power of these simple chemical assays for real-world systems is often limited. researchgate.net This has spurred the development of more biologically relevant and sophisticated screening platforms. A leading-edge approach involves using model organisms in in vivo high-throughput assays . For example, the nematode Caenorhabditis elegans is used to screen for the antioxidant and UV-protection properties of bacterial extracts and their active compounds. frontiersin.org This provides a more holistic assessment of bioactivity in a living system.

Furthermore, research is focusing on developing assays that better mimic the specific environment where the antioxidant will be used. The recently developed ApoCAT assay , for instance, has shown better predictability of antioxidant performance in oil-in-water emulsions compared to conventional assays, highlighting that the physical structure of the assay matrix is critical. researchgate.net Future research will continue to refine these high-throughput methods, aiming for greater biological relevance and predictive power for specific applications.

Screening MethodPrincipleThroughputKey Feature
ORAC (Oxygen Radical Absorbance Capacity)Measures hydrogen atom transfer (HAT) to quench peroxyl radicals, often monitored by fluorescence. nih.govHigh (Microplate format)Well-established chemical assay for radical scavenging. nih.gov
In Vivo C. elegans AssayMeasures the ability of a compound to protect the model organism from oxidative stress. frontiersin.orgMedium to HighProvides data on bioactivity and protective effects in a whole living organism. frontiersin.org
ApoCAT AssayA chemical assay designed to better mimic the physical structure of an oil-in-water emulsion. researchgate.netHighOffers improved predictive power for antioxidant efficacy in specific food matrices. researchgate.net

Integration of Experimental and Computational Research for Comprehensive Understanding

The synergy between experimental work and computational modeling is becoming indispensable for a deep and predictive understanding of chemical systems. For fatty acid esters like this compound, this integrated approach is accelerating research across synthesis, material properties, and biological interactions.

Quantum computational methods , such as Density Functional Theory (DFT), are used to analyze the molecular properties of esters. These calculations can predict geometric parameters, electronic charge distribution, and energy gaps, which correlate with the compound's reactivity and physical properties. preprints.org This theoretical insight complements experimental characterization and helps in the rational design of new molecules.

In the study of chemical reactions, computational models are used to elucidate complex mechanisms. For example, experimental studies of methyl ester pyrolysis using shock tubes revealed that existing reaction models significantly underestimated carbon dioxide yields. researchgate.net This prompted the development of improved computational models that provided substantially better predictions, leading to a revised understanding of the decomposition pathways of biodiesel surrogate fuels. researchgate.net Similarly, Computational Fluid Dynamics (CFD) is being used to model and optimize ester production processes like transesterification, with simulations showing good agreement with experimental results on the effects of mixing intensity and reaction time. utm.my

This integrated approach is also powerful in studying environmental and biological systems. Researchers have combined experimental measurements of fatty acid profiles with advanced Perturbation Theory-Linear Free Energy Relationship (PT-LFER) models to predict how factors like diet and chemical structure affect the distribution of fatty acids in a complex microbiome. nih.gov In analytical chemistry, computational tools are essential for identifying unknown compounds in complex mixtures. Databases that provide predicted Collision Cross Section (CCS) values are used alongside experimental mass spectrometry data to help confirm the identity of molecules like this compound. uni.luresearchgate.net This fusion of "in silico" and "in vitro/in vivo" research provides a comprehensive framework for advancing the science of this compound and related esters.

Q & A

Q. What are the key elements of a rigorous methodology section for studies involving this compound?

  • Methodological Answer :
  • Synthesis Protocols : Specify catalysts, purification methods, and yield calculations.
  • Analytical Details : Report instrument models (e.g., Agilent 1260 HPLC), column types, and detection wavelengths.
  • Ethical Compliance : For in vivo work, include animal ethics committee approval codes and housing conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.